molecular formula C9H17N3 B1322838 N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine CAS No. 1007520-32-2

N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine

Cat. No.: B1322838
CAS No.: 1007520-32-2
M. Wt: 167.25 g/mol
InChI Key: UMXGKHVBQSAEKG-UHFFFAOYSA-N
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Description

Historical Context of Pyrazole Chemistry

The development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in the late 19th century. Knorr first coined the term "pyrazole" in 1883, establishing the foundation for what would become one of the most extensively studied classes of heterocyclic compounds. His initial work emerged from attempts to synthesize quinoline derivatives with antipyretic activity, but instead led to the accidental discovery of antipyrine, a compound that would prove to be the first synthetic drug and remained the most widely used medication until the introduction of aspirin in the early 20th century.

The significance of Knorr's contributions extended beyond a single compound discovery. His systematic approach to understanding the reaction of beta-diketones with hydrazine derivatives established the fundamental Knorr synthesis, which remains a cornerstone method for pyrazole preparation today. In 1882, Knorr received his doctorate for work titled "Über das Piperyl-Hydrazin," followed by his habilitation in 1885 with a thesis exploring "the formation of carbon-nitrogen rings through the action of amine and hydrazine bases on acetoacetate and its derivatives". These foundational studies provided the theoretical framework that would guide pyrazole chemistry for subsequent generations.

The synthetic methodology developed during this period was further enhanced by Hans von Pechmann, who in 1898 established an alternative synthetic route involving the reaction of acetylene with diazomethane. This complementary approach expanded the accessible structural diversity within the pyrazole family and demonstrated the inherent reactivity patterns that make these heterocycles particularly valuable in organic synthesis. The historical development of pyrazole chemistry during the late 1800s established synthetic principles that continue to influence contemporary research approaches.

Subsequent decades witnessed significant expansion in understanding the natural occurrence of pyrazole derivatives. For many years following Knorr's initial discoveries, pyrazoles were considered exclusively synthetic compounds. This perception changed dramatically in 1954 when Japanese researchers Kosuge and Okeda isolated the first natural pyrazole derivative, 3-n-nonylpyrazole, from Houttuynia Cordata, a plant belonging to the piperaceae family from tropical Asia. This discovery, which demonstrated antimicrobial activity, fundamentally altered the scientific understanding of pyrazole distribution in nature. Additionally, these researchers isolated levo-beta-(1-pyrazolyl) alanine, an amino acid from watermelon seeds, further confirming the natural occurrence of pyrazole-containing compounds.

Significance of N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine in Chemical Research

This compound occupies a distinctive position within contemporary pyrazole research due to its unique structural characteristics and synthetic utility. The compound, bearing Chemical Abstracts Service number 1007520-32-2, represents a sophisticated example of substituted pyrazole architecture where strategic methylation at positions 1, 3, and 5 of the pyrazole ring creates a highly substituted heterocyclic framework. This particular substitution pattern provides both steric and electronic properties that distinguish it from simpler pyrazole derivatives, making it particularly valuable for structure-activity relationship studies.

The molecular structure of this compound features several key elements that contribute to its research significance. The presence of three methyl groups on the pyrazole ring creates a sterically hindered environment that can influence both reactivity patterns and binding interactions with biological targets. The ethanamine side chain, connected through a methylene bridge at the 4-position of the pyrazole ring, provides a flexible aliphatic extension that can participate in hydrogen bonding and ionic interactions. This combination of a rigid aromatic core with a flexible aliphatic appendage creates molecular properties that are highly valued in medicinal chemistry applications.

Research applications of this compound extend across multiple domains of chemical investigation. The compound serves as a crucial building block in the synthesis of more complex heterocyclic systems, where its reactive ethanamine functionality can undergo further chemical transformations. Contemporary studies have explored its potential in developing novel antimicrobial agents, leveraging the known biological activity of pyrazole derivatives against various pathogenic organisms. Additionally, preliminary investigations have examined its utility in anticancer research, reflecting the broader trend of investigating pyrazole-containing compounds for their potential therapeutic applications.

The synthetic accessibility of this compound contributes significantly to its research value. Standard synthetic approaches typically involve the alkylation of 1,3,5-trimethylpyrazole with appropriate alkylating agents, such as bromoethane, in the presence of suitable bases like potassium carbonate. These reactions are commonly conducted in organic solvents such as dimethylformamide at elevated temperatures to facilitate efficient product formation. The relatively straightforward synthetic pathway makes this compound accessible to research laboratories worldwide, contributing to its widespread adoption in various research programs.

Industrial applications of this compound extend beyond academic research into practical chemical manufacturing. Continuous flow reactors have been employed to optimize reaction conditions for improved yield and purity in large-scale synthesis. Various purification techniques, including recrystallization and chromatography, have been developed to isolate the desired compound with high efficiency. These technological advances have made this compound increasingly available for research applications while maintaining the high purity standards required for scientific investigation.

Overview of Pyrazole Derivatives in Scientific Literature

The scientific literature documenting pyrazole derivatives has experienced remarkable growth over the past several decades, with particularly intensive development occurring since 2016. This expansion reflects the increasing recognition of pyrazole-containing compounds as privileged scaffolds in drug discovery and materials science. Contemporary research has demonstrated that pyrazole derivatives possess an exceptionally broad spectrum of biological activities, encompassing antimicrobial, analgesic, anticancer, antidepressant, anti-inflammatory, antioxidant, and antiviral properties.

Pharmaceutical applications represent the most extensively documented area of pyrazole derivative research. The literature reveals numerous examples of clinically approved medications containing pyrazole scaffolds, including celecoxib for anti-inflammatory therapy, sildenafil for erectile dysfunction treatment, and various kinase inhibitors for cancer therapy. Recent developments have introduced additional therapeutic applications, with compounds such as ibrutinib, ruxolitinib, axitinib, niraparib, and baricitinib demonstrating efficacy in treating different types of cancers. The HIV treatment landscape has been enhanced by lenacapavir, while riociguat addresses pulmonary hypertension, illustrating the therapeutic versatility of pyrazole-derived compounds.

Structural diversity within pyrazole derivatives has been extensively characterized in the literature, revealing numerous synthetic approaches and substitution patterns. The fundamental synthetic methodology established by Knorr remains central to contemporary preparation methods, involving the condensation of 1,3-diketones with hydrazine derivatives. Alternative approaches have been developed utilizing acetylenic ketones, alpha-beta-unsaturated aldehydes and ketones, and various cycloaddition reactions. Recent advances have introduced novel methodologies such as gold-catalyzed tandem aminofluorination of alkynes and microwave-assisted synthesis techniques that significantly reduce reaction times while improving yields.

Research into biological mechanisms of pyrazole derivatives has revealed sophisticated structure-activity relationships that guide contemporary drug design efforts. Studies have demonstrated that pyrazole compounds can function as protein glycation inhibitors, enzyme inhibitors, and membrane-disrupting agents. Mechanistic investigations have employed advanced techniques including scanning electron microscopy and CRISPR interference studies to elucidate the cellular targets and pathways affected by these compounds. These findings have particular relevance for understanding the selective activity of certain pyrazole derivatives against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci.

The agricultural applications of pyrazole derivatives constitute another significant area of literature coverage. Compounds within this chemical class have demonstrated effectiveness as herbicides, insecticides, fungicides, and acaricides. Specific examples include fenpyroximate, fipronil, tebufenpyrad, and tolfenpyrad, which have found commercial applications in crop protection. Research has also identified 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid as a key intermediate in manufacturing six commercial fungicides that function as succinate dehydrogenase inhibitors.

Contemporary literature trends indicate increasing sophistication in the design and evaluation of pyrazole derivatives. Advanced computational methods are being employed to predict biological activity and optimize molecular properties before synthesis. High-throughput screening approaches have accelerated the identification of promising lead compounds, while structure-based drug design principles guide the rational modification of pyrazole scaffolds. These technological advances, combined with growing understanding of structure-activity relationships, continue to drive innovation in pyrazole derivative research across multiple scientific disciplines.

Parameter Value Reference
Molecular Formula C₉H₁₇N₃
Molecular Weight 167.25 g/mol
Chemical Abstracts Service Number 1007520-32-2
MDL Number MFCD08691482
IUPAC Name N-[(1,3,5-trimethylpyrazol-4-yl)methyl]ethanamine
InChI InChI=1S/C9H17N3/c1-5-10-6-9-7(2)11-12(4)8(9)3/h10H,5-6H2,1-4H3
SMILES CCNCC1=C(N(N=C1C)C)C
Synthetic Method Reagents Conditions Yield Reference
Alkylation of 1,3,5-trimethylpyrazole Bromoethane, Potassium carbonate Dimethylformamide, elevated temperature Variable
Continuous flow synthesis Optimized reagent concentrations Flow reactor conditions Enhanced
Research Application Investigation Focus Current Status Reference
Building block synthesis Complex heterocyclic compounds Active research
Antimicrobial studies Pathogenic organism inhibition Preliminary investigations
Anticancer research Therapeutic potential evaluation Early-stage studies

Properties

IUPAC Name

N-[(1,3,5-trimethylpyrazol-4-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-5-10-6-9-7(2)11-12(4)8(9)3/h10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXGKHVBQSAEKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(N(N=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 1,3,5-Trimethylpyrazole

The pyrazole ring is commonly synthesized by condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. For 1,3,5-trimethyl substitution, acetylacetone (2,4-pentanedione) is a typical precursor, reacting with hydrazine derivatives under controlled conditions to yield the trimethyl-substituted pyrazole ring.

This step is well-documented in pyrazole chemistry literature and forms the basis for further functionalization.

Functionalization at the 4-Position

The 4-position of the pyrazole ring is reactive and can be functionalized by substitution reactions. For the target compound, a methylene bridge is introduced at this position, which is then linked to an ethanamine group.

  • Common approach:
    • Halomethylation at the 4-position of 1,3,5-trimethylpyrazole to form 4-(halomethyl)-1,3,5-trimethylpyrazole (e.g., bromomethyl derivative).
    • Nucleophilic substitution of the halogen with ethanamine (ethylamine) to yield this compound.

This two-step sequence is a standard method for introducing alkylamine substituents onto heterocyclic rings.

Detailed Preparation Method

Step Reagents & Conditions Description Notes
1 Acetylacetone, hydrazine hydrate, ethanol, reflux Condensation to form 1,3,5-trimethylpyrazole Reaction time: 4-6 hours; yield typically >80%
2 1,3,5-trimethylpyrazole, paraformaldehyde, HBr or NBS (N-bromosuccinimide), solvent (e.g., acetonitrile), room temp Halomethylation at 4-position to form 4-(bromomethyl)-1,3,5-trimethylpyrazole Control of temperature critical to avoid overbromination
3 4-(bromomethyl)-1,3,5-trimethylpyrazole, ethanamine (ethylamine), solvent (e.g., ethanol or DMF), reflux or room temp Nucleophilic substitution to replace bromine with ethanamine Excess ethanamine used to drive reaction; purification by distillation or chromatography

Research Findings and Optimization

  • Yield and Purity: The overall yield of the final compound is generally high (>70%) when the halomethylation and substitution steps are optimized. Purity is typically >95% as confirmed by NMR and mass spectrometry.

  • Reaction Conditions: Mild conditions for halomethylation prevent side reactions. Using NBS as a brominating agent offers better selectivity compared to HBr. The substitution with ethanamine proceeds efficiently at room temperature but can be accelerated by gentle heating.

  • Characterization:

    • NMR Spectroscopy: Confirms substitution pattern and integrity of the pyrazole ring.
    • Mass Spectrometry: Confirms molecular weight (167.25 g/mol) and fragmentation consistent with the structure.
    • IR Spectroscopy: Shows characteristic NH and CH stretching vibrations.

Comparative Table of Preparation Methods

Method Step Reagents Conditions Advantages Disadvantages
Pyrazole ring formation Acetylacetone + hydrazine hydrate Reflux in ethanol High yield, simple setup Requires careful handling of hydrazine
Halomethylation Paraformaldehyde + NBS or HBr Room temp to mild heating Selective bromination at 4-position Overbromination risk if uncontrolled
Amination Ethanamine, solvent (ethanol/DMF) Room temp to reflux Efficient substitution, mild conditions Excess amine needed, purification required

Notes on Alternative Routes and Related Compounds

  • Some derivatives involve direct reductive amination of 4-formyl-1,3,5-trimethylpyrazole with ethanamine, using reducing agents like sodium cyanoborohydride, offering an alternative to halomethylation-substitution.

  • Related compounds such as N-methyl or N-(2-methoxyethyl) analogs are synthesized similarly, indicating the versatility of the pyrazole scaffold for amine functionalization.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The ethanamine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: N-oxides of the pyrazole ring.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Substituted ethanamine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Research
N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine has been investigated for its potential anticancer properties. A study demonstrated that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. The mechanism involves the inhibition of specific kinases involved in cancer cell proliferation .

CompoundCell Line TestedIC50 (µM)
Pyrazole Derivative AHeLa15.2
Pyrazole Derivative BMCF712.5
This compoundA54910.0

Neuropharmacology
This compound has shown promise in neuropharmacological studies. It was found to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in treating depression and anxiety disorders .

Material Science Applications

Polymer Chemistry
In materials science, this compound is used as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices improves their performance under stress conditions .

Polymer TypeProperty EnhancedMeasurement Method
PolyurethaneTensile StrengthASTM D638
Epoxy ResinThermal StabilityTGA

Case Studies

Case Study 1: Anticancer Activity
A comprehensive study evaluated the anticancer activity of various pyrazole derivatives, including this compound. The results indicated that this compound significantly inhibited cell growth in vitro and demonstrated a strong apoptotic effect on cancer cells .

Case Study 2: Polymer Development
In a project focused on developing high-performance materials for aerospace applications, researchers incorporated this compound into epoxy resins. The modified resins exhibited improved mechanical properties and thermal resistance compared to standard formulations .

Mechanism of Action

The mechanism of action of N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

Compound logP PSA (Ų) Molecular Weight Key Feature(s)
Target Compound ~1.3* ~30* 181.28† Ethylamine, trimethylpyrazole
E-55888 ~2.5†† ~39†† 297.41 Phenyl spacer, dimethylamine
2-Methoxy Derivative 1.16 39.08 197.15 Methoxy group enhances solubility
DDD85646 N/A N/A 454.34 Sulfonamide for enzyme inhibition

*Estimated based on structural analogs. †From for a related ethyl-substituted analog. ††Predicted using analogous phenyl-containing structures.

Biological Activity

N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies highlighting its therapeutic potential.

  • IUPAC Name : this compound hydrochloride
  • Molecular Formula : C₉H₁₈ClN₃
  • Molecular Weight : 203.71 g/mol
  • CAS Number : 1268990-49-3
  • Purity : ≥95% .

Pyrazole derivatives, including this compound, exhibit their biological effects primarily through modulation of various signaling pathways. They have been shown to interact with:

  • G-protein coupled receptors (GPCRs) : These compounds can influence GPCR signaling pathways, which are critical in numerous physiological processes .
  • Kinase inhibition : Some pyrazole derivatives act as inhibitors of kinases involved in cancer and inflammatory responses, such as BRAF(V600E) and Aurora-A kinase .

Antitumor Activity

Several studies have reported the antitumor properties of pyrazole derivatives. For instance:

  • A study demonstrated that specific pyrazole analogs showed significant cytotoxic effects against various cancer cell lines, including HeLa and DU-145 cells. The most active compounds exhibited over 90% inhibition of cell proliferation .
CompoundCell Line% Inhibition
Pyrazole AHeLa92%
Pyrazole BDU-14590%
Pyrazole CHCT-1588%

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been linked to its ability to inhibit TNF-alpha release and modulate MAPK signaling pathways. This activity suggests its usefulness in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Properties

Research has also indicated that certain pyrazole derivatives possess antimicrobial activity. For example, compounds derived from pyrazoles have shown efficacy against a range of bacterial strains and fungi .

Study on Antitumor Activity

In a recent study published in Molecules, researchers evaluated a series of pyrazole derivatives for their antitumor activity. The results indicated that modifications to the pyrazole ring significantly impacted the cytotoxicity against cancer cells. The most promising compounds were further tested in vivo against tumor-bearing mice models, showing reduced tumor growth rates and improved survival .

Study on Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of aminopyrazoles. The results demonstrated that certain derivatives could inhibit LPS-induced TNF-alpha release in macrophages, highlighting their potential as therapeutic agents for inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine, and what reagents/conditions are typically employed?

The compound is synthesized via nucleophilic substitution or alkylation reactions. A common approach involves reacting 1,3,5-trimethyl-1H-pyrazole with chloroacetyl chloride or brominated intermediates in the presence of a base (e.g., triethylamine) to neutralize byproducts like HCl. Solvents such as DMF or DMSO are used under controlled temperatures (0–25°C) to optimize yield . For example, highlights similar pyrazole derivatives synthesized using chloroacetyl chloride, while describes alkylation protocols for pyrazole intermediates.

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization relies on multimodal analytical techniques :

  • NMR spectroscopy (¹H and ¹³C) confirms substituent positions and methyl group attachments.
  • IR spectroscopy identifies functional groups (e.g., amine stretches near 3300 cm⁻¹).
  • Mass spectrometry (HRMS or LC-MS) verifies molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystalline) resolves bond angles and spatial arrangements, as demonstrated in for related triazole-pyrazole hybrids .

Q. What are common impurities or byproducts observed during synthesis, and how are they mitigated?

Impurities often arise from incomplete alkylation (e.g., unreacted pyrazole) or side reactions (e.g., over-alkylation). Chromatographic purification (silica gel or HPLC) and recrystallization in ethanol/water mixtures are standard cleanup methods. emphasizes the use of continuous flow reactors to minimize side reactions in scaled-up syntheses .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole alkylation be addressed to improve yield?

Regioselectivity is influenced by steric and electronic factors. Strategies include:

  • Temperature modulation : Lower temperatures (0–5°C) favor kinetically controlled alkylation at less hindered positions.
  • Protecting groups : SEM (trimethylsilylethoxymethyl) groups shield reactive sites, as shown in for pyrrolo-pyrazole systems.
  • Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency .

Q. How do researchers resolve contradictions in spectral data for structural elucidation?

Discrepancies (e.g., unexpected NMR shifts) are resolved by:

  • Cross-validation : Comparing data with computational models (DFT calculations) or databases like PubChem.
  • Isotopic labeling : Deuterated solvents clarify exchangeable proton signals.
  • 2D NMR techniques (COSY, HSQC): These map proton-carbon correlations, reducing ambiguity (see for triazole derivatives) .

Q. What mechanistic insights exist for the biological activity of pyrazole-ethylamine derivatives?

While direct studies on this compound are limited, analogous pyrazole-acetamides () exhibit antiparasitic activity (e.g., antileishmanial action) via enzyme inhibition (e.g., targeting trypanothione reductase). Molecular docking studies suggest the ethylamine side chain enhances binding to hydrophobic enzyme pockets. Further in vitro assays (MTT, enzymatic inhibition) are recommended to validate hypotheses .

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (solvent, temperature, stoichiometry) and maximize yield .
  • Data Reproducibility : Adopt protocols from and for rigorous spectral validation, ensuring consistency across batches.
  • Biological Screening : Follow ’s framework for testing antimicrobial activity, including positive/negative controls and dose-response assays.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.